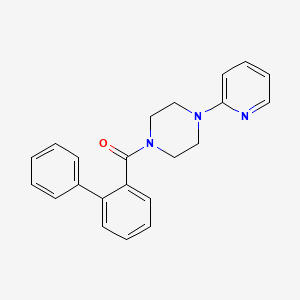

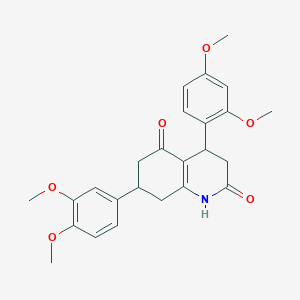

1-(2-biphenylylcarbonyl)-4-(2-pyridinyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthesis of compounds related to 1-(2-biphenylylcarbonyl)-4-(2-pyridinyl)piperazine often involves complex processes, which typically include the use of infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) for structural confirmation. An example of such synthesis is found in the work of Ban et al. (2023), who synthesized a nitrogenous compound containing a similar piperazine structure and confirmed its structure through various spectroscopic techniques (Ban et al., 2023).

Molecular Structure Analysis

The molecular structure of such compounds is typically analyzed using methods like X-ray diffraction and density functional theory (DFT) calculations. Ban et al. (2023) used these methods to determine the optimal molecular structure of a similar compound, providing insights into its electrostatic potential and molecular orbitals (Ban et al., 2023).

Chemical Reactions and Properties

The chemical reactivity of 1-(2-biphenylylcarbonyl)-4-(2-pyridinyl)piperazine derivatives is influenced by the nature of substituents and the structure of the piperazine ring. Ishii et al. (1997) described a carbonylation reaction involving a similar N-(2-pyridinyl)piperazine compound, highlighting the specificity of reactions based on the electronic nature of substituents (Ishii et al., 1997).

Physical Properties Analysis

The physical properties, such as melting point, solubility, and crystal structure, are key to understanding the behavior of this compound. For instance, Karczmarzyk and Malinka (2004) investigated the crystal and molecular structures of similar compounds, providing valuable data on their physical characteristics (Karczmarzyk & Malinka, 2004).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are crucial for the application of this compound in various fields. The study by Carceller et al. (1993) on the synthesis and structure-activity relationships of similar (cyanomethyl)piperazines provides insights into their chemical properties and potential applications (Carceller et al., 1993).

Aplicaciones Científicas De Investigación

Discovery of G Protein-Biased Dopaminergics

Researchers have identified 1,4-disubstituted aromatic piperazines as crucial structural motifs for aminergic G protein-coupled receptors. Specifically, incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage into the arylpiperazine core yielded high-affinity dopamine receptor partial agonists. These compounds demonstrated a preference for G protein activation over β-arrestin recruitment at dopamine D2 receptors, highlighting their potential as novel therapeutics for psychiatric disorders, including schizophrenia (Möller et al., 2017).

Synthesis and Docking Studies

The synthesis of novel compounds featuring the 1-(2-biphenylylcarbonyl)-4-(2-pyridinyl)piperazine structure has been explored for their role in medicinal chemistry. One study focused on creating a compound with potential therapeutic applications by characterizing it through spectral analysis and docking studies, which could lead to the development of new drugs (Balaraju et al., 2019).

Novel Diamino Derivatives as Adenosine A2a Receptor Antagonists

Piperazine derivatives have been identified as potent and selective adenosine A2a receptor antagonists, offering potential therapeutic benefits for conditions such as Parkinson's disease. This research underlines the versatility of piperazine structures in developing drugs targeting neurological disorders (Vu et al., 2004).

Antinociceptive Agents from N-substituted Oxazolo[5,4-b]pyridin-2(1H)-ones

Investigations into 1-(aminoalkyl)- and 1-[(4-aryl-1-piperazinyl)alkyl]oxazolo[5,4-b]pyridin-2(1H)-one derivatives have shown significant analgesic activity without opioid involvement, highlighting the potential for new, non-opioid pain management solutions (Viaud et al., 1995).

Insecticides Based on Serotonergic Ligands

The use of 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP) as a lead compound for new insecticides illustrates the application of piperazine derivatives in agricultural sciences. This research signifies the contribution of piperazine structures to developing insecticides with novel modes of action, offering potential advancements in pest management strategies (Cai et al., 2010).

Propiedades

IUPAC Name |

(2-phenylphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O/c26-22(20-11-5-4-10-19(20)18-8-2-1-3-9-18)25-16-14-24(15-17-25)21-12-6-7-13-23-21/h1-13H,14-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBAMRSBFSMPZBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=CC=C3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Biphenylylcarbonyl)-4-(2-pyridinyl)piperazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[acetyl(methyl)amino]phenyl}-4-ethoxybenzamide](/img/structure/B5540529.png)

![methyl 4-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5540539.png)

![6-[4-(3-fluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5540549.png)

![2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-phenylethanone](/img/structure/B5540559.png)

![N-[1-(4-ethylphenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5540578.png)

![4-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]-N,N-dimethylaniline](/img/structure/B5540584.png)

![8-glycyl-3-{2-[methyl(2-phenylethyl)amino]ethyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5540599.png)

![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5540618.png)

![N'-[4-(diethylamino)benzylidene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5540633.png)

![2-allyl-9-{3-[ethyl(methyl)amino]-2-methylpropanoyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540640.png)